molecular formula C6H11N3O B2515509 3-ethoxy-1-methyl-1H-pyrazol-4-amine CAS No. 1356543-43-5; 1431970-13-6

3-ethoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2515509
CAS No.: 1356543-43-5; 1431970-13-6
M. Wt: 141.174
InChI Key: VQNRBFXKOWOEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-1-methyl-1H-pyrazol-4-amine (CAS: 1356543-43-5) is a pyrazole derivative characterized by an ethoxy group at position 3 and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C₆H₁₁N₃O (MW: 141.17 g/mol), with a SMILES notation of CCOC1=NN(C=C1N)C . Key physicochemical data include predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (128.1 Ų) and [M+Na]⁺ (138.8 Ų), derived from ion mobility spectrometry . The compound requires storage at 2–8°C under inert atmosphere due to sensitivity to light and moisture .

Properties

IUPAC Name

3-ethoxy-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNRBFXKOWOEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356543-43-5
Record name 3-ethoxy-1-methyl-1H-pyrazol-4-amine
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Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between 3-ethoxy-1-methyl-1H-pyrazol-4-amine and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-Ethoxy-1-methyl-1H-pyrazol-4-amine C₆H₁₁N₃O 141.17 Ethoxy (C3), Methyl (N1) 1356543-43-5
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine C₈H₁₅N₃O 169.22 Ethoxy (C5), Ethyl (C3), Methyl (N1) 1497999-11-7
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Pyridinyl (C1), Cyclopropylamine (C4) Not specified
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 Trifluoromethyl (C3), Ethyl (N1) 188689-64-7
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 Dimethoxyphenyl (C5), Methyl (N1) 765286-75-7

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine enhances electrophilicity compared to the ethoxy group, influencing reactivity in coupling reactions .

Physicochemical and Spectral Properties

Property 3-Ethoxy-1-methyl-1H-pyrazol-4-amine N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Melting Point Not reported 104.0–107.0°C Not reported
NMR Data Not available δ 8.87 (d, J = 2 Hz, pyridine-H) Not available
Predicted CCS ([M+H]⁺) 128.1 Ų Not available Not available
Solubility Likely polar aprotic solvents Soluble in DMSO, acetic acid Limited (research use only)

Notes:

  • The trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine may reduce solubility in aqueous media compared to the ethoxy-containing target compound .
  • The cyclopropylamine derivative exhibits a distinct $ ^1H $ NMR profile due to the pyridine ring and cyclopropyl group .

Q & A

What are the optimal synthetic methodologies for 3-ethoxy-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves alkylation or substitution reactions starting from pyrazole precursors. Key steps include:

  • Alkylation : Reacting a pyrazole derivative with ethylating agents (e.g., ethyl halides) under basic conditions.
  • Microwave-assisted synthesis : Recent advancements highlight improved yields and reduced reaction times using microwave irradiation .
    Optimization Parameters :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalysts : Transition metals (e.g., copper bromide) or palladium on carbon for hydrogenation steps (e.g., nitro group reduction) .
  • Temperature control : Reactions often proceed at 60–100°C, with microwave methods enabling lower thermal degradation .

How can structural elucidation and purity assessment of 3-ethoxy-1-methyl-1H-pyrazol-4-amine be systematically performed?

Basic Research Question
Characterization Techniques :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and molecular integrity. For example, pyrazole ring protons appear as distinct singlets (δ 7.4–8.0 ppm), while ethoxy groups show signals near δ 1.3–1.5 ppm (CH3) and δ 3.8–4.2 ppm (OCH2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 155.1 [M+H]+) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry if single crystals are obtained (using software like SHELXL) .

What advanced strategies are employed to study structure-activity relationships (SAR) for pyrazole derivatives like 3-ethoxy-1-methyl-1H-pyrazol-4-amine?

Advanced Research Question
Methodological Approaches :

  • Functional Group Modification : Substituting ethoxy/methyl groups with halogens or bulkier moieties to assess bioactivity changes. For example, fluoroethyl analogs show enhanced enzyme inhibition .
  • Biological Assays : Testing against targets like kinases or antimicrobial pathways. Pyrazole derivatives often exhibit activity via hydrogen bonding with catalytic residues .
  • Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to receptors like cyclooxygenase-2 (COX-2) .

How can contradictory data in literature regarding physicochemical properties (e.g., solubility, melting point) be resolved experimentally?

Advanced Research Question
Resolution Strategies :

  • Reproducibility Studies : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).
  • Analytical Cross-Validation : Combine differential scanning calorimetry (DSC) for melting points with HPLC for purity assessment.
  • Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) .

What are the common chemical reactions and derivatization pathways for 3-ethoxy-1-methyl-1H-pyrazol-4-amine?

Basic Research Question
Reaction Pathways :

  • Nucleophilic Substitution : Replacement of the ethoxy group with amines or thiols.
  • Oxidation : Conversion of the amine group to nitro or carbonyl derivatives using KMnO4 .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrazole C4 position .

What mechanistic insights exist for the biological activity of 3-ethoxy-1-methyl-1H-pyrazol-4-amine, particularly in enzyme modulation?

Advanced Research Question
Proposed Mechanisms :

  • Enzyme Inhibition : Pyrazole derivatives inhibit COX-2 by competing with arachidonic acid binding. Ethoxy groups enhance hydrophobic interactions .
  • Receptor Antagonism : Structural analogs block serotonin receptors (5-HT3) via π-π stacking with aromatic residues .
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

How do substituent variations on the pyrazole ring influence spectroscopic and reactivity profiles?

Advanced Research Question
Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Nitro or fluoro groups downfield-shift NMR signals and reduce nucleophilicity.
  • Steric Hindrance : Bulky groups (e.g., cyclohexyl) slow reaction kinetics but improve metabolic stability .
  • Hydrogen Bonding : Methoxy or amine groups enhance solubility and intermolecular interactions in crystal lattices .

What are the challenges in scaling up laboratory-scale synthesis to pilot production, and how are they addressed?

Advanced Research Question
Scale-Up Considerations :

  • Purification : Replace column chromatography with recrystallization or distillation for cost efficiency.
  • Catalyst Recovery : Use heterogeneous catalysts (e.g., Pd/C) to minimize metal contamination .
  • Process Safety : Monitor exothermic reactions (e.g., alkylation) using in situ FTIR or calorimetry .

How is computational chemistry applied to predict the reactivity and stability of 3-ethoxy-1-methyl-1H-pyrazol-4-amine derivatives?

Advanced Research Question
Computational Tools :

  • DFT Calculations : Predict reaction transition states and activation energies (e.g., Gaussian software).
  • Molecular Dynamics (MD) : Simulate solvation effects and stability in biological membranes .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett constants) with bioactivity data .

What interdisciplinary approaches integrate 3-ethoxy-1-methyl-1H-pyrazol-4-amine into materials science or catalysis?

Advanced Research Question
Interdisciplinary Applications :

  • Coordination Chemistry : Pyrazole amines act as ligands for transition metal complexes (e.g., Cu(II) catalysts for oxidation reactions) .
  • Polymer Science : Incorporate into conductive polymers for sensor development .
  • Photocatalysis : Functionalized derivatives enhance light absorption in dye-sensitized solar cells (DSSCs) .

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